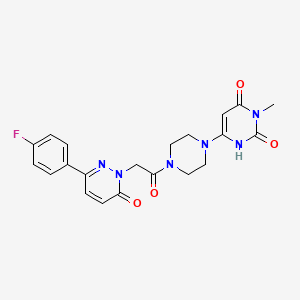
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a compound known for its diverse applications in the fields of chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant bioactivity, making it an area of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves the condensation of appropriate precursor molecules. A common method includes the reaction between a quinazolinone derivative and a thioamide under controlled conditions, often in the presence of a catalyst. The reaction environment, including temperature and pH, is meticulously maintained to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped to handle the specific temperature and pressure requirements of the synthesis process. The choice of solvents, catalysts, and purification methods is optimized for maximum efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The aromatic ring in the compound allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions utilizing reagents like bromine or nitric acid.
Major Products: The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohol forms, and various substituted aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is used as a precursor for the synthesis of more complex molecules
Biology: The compound's bioactivity is of interest in biological studies. It can serve as a model molecule for studying enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.
Medicine: In the medical field, this compound shows promise in the development of therapeutic agents. Its structure allows it to interact with various biological targets, potentially leading to new treatments for diseases.
Industry: Industrial applications include its use in the synthesis of specialized materials and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action for 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups enable it to form strong bonds with these targets, modulating their activity and leading to the desired biological effects. Key pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling.
類似化合物との比較
Quinazolinone derivatives
Thioamide compounds
Phenethyl-substituted molecules
These similar compounds may share some chemical or biological properties, but none exhibit the same comprehensive profile of reactivity and application potential as 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide.
特性
CAS番号 |
422275-40-9 |
|---|---|
分子式 |
C22H25N3O2S |
分子量 |
395.52 |
IUPAC名 |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |
InChIキー |
NAEOBURDCJPCFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)



![Ethyl 3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2803612.png)


![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)
![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2803618.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)


